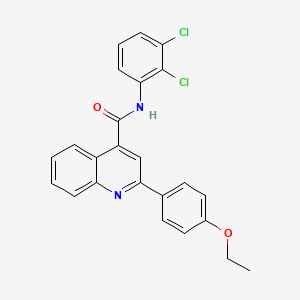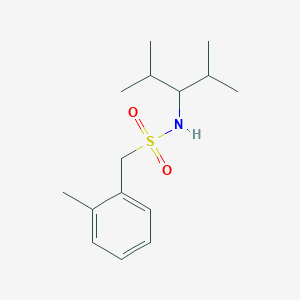![molecular formula C17H17ClN2O2 B4721147 N-[4-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide](/img/structure/B4721147.png)
N-[4-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide
Overview
Description
Synthesis Analysis
The synthesis of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment involves copper catalytic anionarylation of acrylic and methacrylic acids amides by 4-acetylphenyldiazonium salts. This process also leads to the synthesis of 5-(4-acetylphenyl)substituted 2-aminothiazol-4(5H)-ones through the cyclization of thiocyanatoamides, highlighting a versatile approach to obtaining derivatives of N-[4-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide (Baranovskyi et al., 2018).
Molecular Structure Analysis
The molecular structure of derivatives of N-[4-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide has been elucidated through single crystal X-ray diffraction studies. This analysis provides detailed information on the dihedral angles, hydrogen bonding, and weak intermolecular interactions that stabilize the crystal structure, offering insights into the compound's structural integrity and potential reactivity (Salian et al., 2018).
Chemical Reactions and Properties
N-[4-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide derivatives exhibit a range of chemical reactions, including halogenated hydrocarbon amination and cyclization, which leads to various bioactive molecules. These reactions are significant for exploring the compound's versatility in synthesizing pharmacologically relevant derivatives (Bai et al., 2012).
Physical Properties Analysis
The physical properties of N-[4-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide and its derivatives have been characterized using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. These analyses provide valuable information on the compound's molecular geometry, functional groups, and molecular weight, crucial for understanding its physical behavior and potential applications (Manolov et al., 2022).
Chemical Properties Analysis
The chemical properties of N-[4-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide, including its reactivity and stability, have been explored through various chemical reactions and computational studies. These studies reveal insights into the compound's electron density distribution, charge transfer mechanisms, and potential for forming stable chemical bonds, which are essential for its application in chemical synthesis and drug development (Raza et al., 2019).
Safety and Hazards
properties
IUPAC Name |
N-(4-acetamidophenyl)-3-(2-chlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12(21)19-14-7-9-15(10-8-14)20-17(22)11-6-13-4-2-3-5-16(13)18/h2-5,7-10H,6,11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTYWGVUMXYRCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4721064.png)
![1-(difluoromethyl)-N,5-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4721071.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-3-methylpiperidine](/img/structure/B4721081.png)

![1-[(3-nitrobenzyl)amino]propan-2-ol hydrochloride](/img/structure/B4721094.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4721104.png)

![N-[2-(aminocarbonyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4721109.png)

![2-({5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B4721121.png)
![1-{[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4721129.png)

![1-(2-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide](/img/structure/B4721158.png)